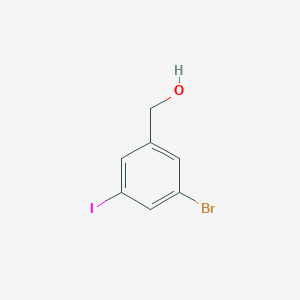

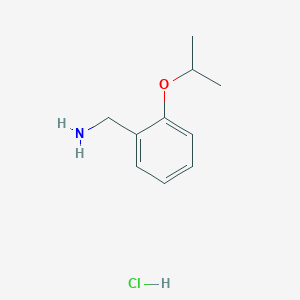

![molecular formula C8H11N3O4S B2847251 3-{[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]sulfanyl}propanoic acid CAS No. 1020724-67-7](/img/structure/B2847251.png)

3-{[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]sulfanyl}propanoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-{[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]sulfanyl}propanoic acid, also known as 3-MNPPA, is a carboxylic acid that is synthesized from 5-methyl-3-nitro-1H-pyrazole and propanethiol. It is a colorless, odorless, and water-soluble compound that is used in a variety of scientific research applications, including drug design and development, biochemistry and physiology research, and laboratory experiments.

Applications De Recherche Scientifique

Catalyst and Synthesis Applications

- Sulfuric acid derivatives, including those related to pyrazolone compounds, have been employed as recyclable catalysts for the synthesis of complex molecules. For instance, sulfuric acid ([3-(3-silicapropyl)sulfanyl]propyl)ester has been used in the condensation reaction between aromatic aldehydes and pyrazolone derivatives, yielding high yields of bis(pyrazolones) with the catalyst showing no loss of activity over multiple runs (Tayebi et al., 2011).

Chemical Reactions and Intermediates

- Nitration reactions of pyrazole oxides have been studied, showcasing the chemical versatility of pyrazole derivatives in synthesizing dinitropyrazoles and other nitro-substituted compounds. These reactions involve the use of sulfuric acid and highlight the reactivity of the pyrazole ring towards electrophilic substitution (Ferguson et al., 1977).

Potential Biological Activities

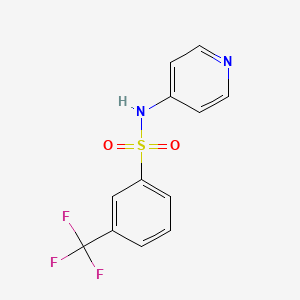

- Pyrazole derivatives have been synthesized with varying functional groups, indicating the potential for diverse biological activities. For example, pyrazole-3,4-dicarboxamides bearing sulfonamide moiety have been evaluated as carbonic anhydrase inhibitors, showing varying degrees of inhibitory activity against different isoenzymes. This suggests the potential medicinal applications of these compounds in treating conditions where carbonic anhydrase activity is implicated (Mert et al., 2015).

Synthesis of Complex Heterocycles

- The synthesis of complex heterocyclic compounds, such as 1,2,4,5-tetrasubstituted imidazoles, has been facilitated by the use of sulfuric acid derivatives as catalysts. These syntheses contribute to the expansion of available heterocyclic compounds with potential applications in pharmaceuticals and materials science (Tavakoli et al., 2012).

Leather Dyeing Applications

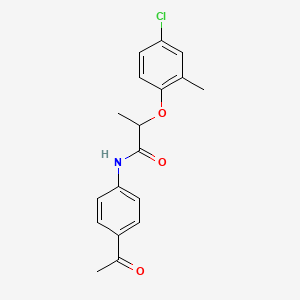

- Azo acid dyes based on pyrazolone derivatives have been synthesized and applied to leather, demonstrating good fastness properties. This suggests the applicability of such compounds in the textile and leather industries for the production of durable and color-fast materials (Hussain et al., 2016).

Mécanisme D'action

Target of Action

Pyrazole derivatives are known to interact with a variety of biological targets, influencing their function and contributing to their therapeutic potential .

Mode of Action

Pyrazoles, in general, are known for their versatility in organic synthesis and medicinal chemistry . They often serve as starting materials for the preparation of more complex heterocyclic systems with pharmaceutical relevance . The compound’s interaction with its targets and the resulting changes would depend on the specific biological target and the structural characteristics of the compound.

Biochemical Pathways

Pyrazoles and their derivatives are known to influence a variety of biochemical pathways due to their broad spectrum of biological activities . The downstream effects would depend on the specific pathway and the nature of the interaction between the compound and its target.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound . Factors such as pH, temperature, and the presence of other molecules can affect the compound’s interaction with its target and its overall effectiveness.

Propriétés

IUPAC Name |

3-[(5-methyl-3-nitropyrazol-1-yl)methylsulfanyl]propanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3O4S/c1-6-4-7(11(14)15)9-10(6)5-16-3-2-8(12)13/h4H,2-3,5H2,1H3,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBCCFQQKNWKMNP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1CSCCC(=O)O)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

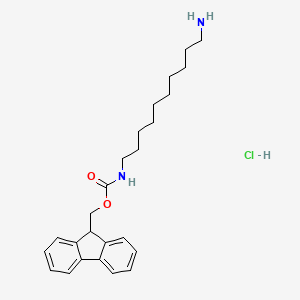

![N-(3-(3,5-dimethylpiperidin-1-yl)propyl)-7-hydroxy-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2847168.png)

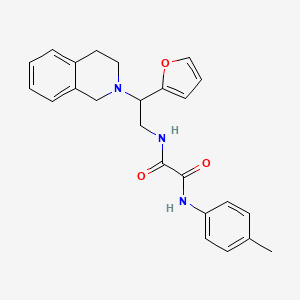

![Methyl (3S)-2-acetyl-1-methyl-1,3,4,9-tetrahydropyrido[3,4-b]indole-3-carboxylate](/img/structure/B2847169.png)

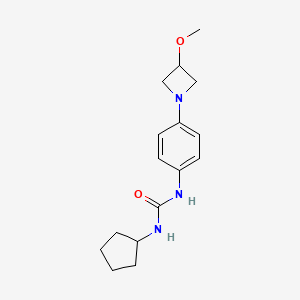

![2-({5-[(3-Methoxyphenyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetohydrazide](/img/structure/B2847174.png)

![5-{[(4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]methyl}-2-furoic acid](/img/structure/B2847176.png)

![Tert-butyl 4-[[2-[ethyl(prop-2-enoyl)amino]acetyl]amino]-4-(hydroxymethyl)piperidine-1-carboxylate](/img/structure/B2847179.png)

![N-(2-(1H-pyrazol-1-yl)ethyl)-N-(benzo[d]thiazol-2-yl)isoxazole-5-carboxamide](/img/structure/B2847188.png)